1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one

Description

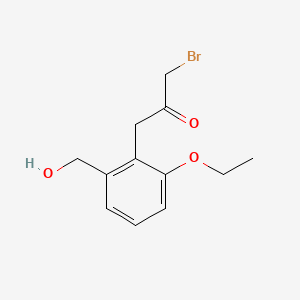

1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one is a brominated aromatic ketone characterized by a propan-2-one backbone substituted with a bromine atom and a 2-ethoxy-6-(hydroxymethyl)phenyl group. The hydroxymethyl and ethoxy substituents on the aromatic ring introduce steric and electronic complexity, influencing reactivity and stability.

Properties

Molecular Formula |

C12H15BrO3 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

1-bromo-3-[2-ethoxy-6-(hydroxymethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H15BrO3/c1-2-16-12-5-3-4-9(8-14)11(12)6-10(15)7-13/h3-5,14H,2,6-8H2,1H3 |

InChI Key |

VLFXHMQCJTZHAF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1CC(=O)CBr)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Substitution: Formation of 3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-amine or similar derivatives.

Oxidation: Formation of 3-(2-ethoxy-6-(carboxy)phenyl)propan-2-one.

Reduction: Formation of 1-bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-ol.

Scientific Research Applications

1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxymethyl and carbonyl groups can undergo nucleophilic addition and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Structural Similarities :

- Both compounds share a brominated propan-2-one core.

- The aromatic substituents differ: 8b has a 4-((2-isopropoxyethoxy)methyl)phenoxy group, whereas the target compound features a 2-ethoxy-6-(hydroxymethyl)phenyl group.

Key Differences :

- Substituent Position: The hydroxymethyl group in the target compound is at the ortho position relative to the propanone chain, while 8b’s substituents are at the para position. This positional variance impacts steric hindrance and electronic effects during reactions like nucleophilic substitutions .

- Synthetic Challenges : The synthesis of 8b was reported as unsuccessful under ketoreductase-catalyzed asymmetrisation conditions, likely due to steric hindrance or poor enzyme compatibility. This suggests similar challenges might arise for the target compound during enantioselective synthesis .

Brominated Hydroxyacetophenone Derivatives

The Handbook of Hydroxyacetophenones lists several brominated analogs:

Comparison with Target Compound :

- Reactivity : Bromine in the target compound is adjacent to a hydroxymethyl group, which may stabilize intermediates via hydrogen bonding, unlike the alkyl-bromine motifs in the handbook compounds .

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one (CAS 72337-73-6)

Structural Features :

- Naphthalene backbone instead of benzene.

- Methoxy substituent at the 6-position.

Key Differences :

- Aromatic System : The naphthalene ring in this compound enhances π-stacking interactions, which are absent in the target compound’s simpler benzene ring.

- Substituent Effects : The methoxy group is electron-donating, whereas the target compound’s ethoxy and hydroxymethyl groups create mixed electronic effects (electron-donating ethoxy vs. polar hydroxymethyl) .

Biological Activity

The compound 1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one (CAS: 1804247-48-0) is a brominated phenyl ketone with a molecular formula of and a molar mass of 287.15 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 287.15 g/mol |

| Purity | NLT 98% |

Anticancer Activity

Recent studies have suggested that This compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: In Vitro Anticancer Activity

A study published in Molecules evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:

- MCF-7 Cell Line : IC50 value of 15 µM after 48 hours.

- A549 Cell Line : IC50 value of 20 µM after 48 hours.

These findings suggest that the compound may serve as a lead for further development in anticancer therapeutics .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Findings

In a controlled experiment, macrophages treated with This compound exhibited:

- A reduction in TNF-alpha levels by approximately 40%.

- A decrease in IL-6 levels by about 35%.

These results indicate its potential as an anti-inflammatory agent, which could be beneficial in treating chronic inflammatory diseases .

The proposed mechanism for the biological activity of this compound involves the modulation of signaling pathways associated with cell survival and inflammation. It is hypothesized that the bromine atom enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.